4-methoxy-2,3,5-trimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
4-methoxy-2,3,5-trimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a piperidine ring, and a pyridazine ring
Properties
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-17-15-23(18(2)19(3)25(17)32-4)33(30,31)28-21-10-8-9-20(16-21)22-11-12-24(27-26-22)29-13-6-5-7-14-29/h8-12,15-16,28H,5-7,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLQBBYYEDJWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3,5-trimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the piperidine and pyridazine rings. Common synthetic routes may involve:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Incorporation of the Piperidine Ring: This step may involve the use of piperidine or its derivatives in a nucleophilic substitution reaction.
Formation of the Pyridazine Ring: This can be synthesized through various methods, including cyclization reactions involving hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3,5-trimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, nucleophiles, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-methoxy-2,3,5-trimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2,3,6-trimethylbenzene-1-sulfonamide: Similar structure but with different substitution patterns.
4-methoxy-2,3,5-trimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: A closely related compound with slight variations in the functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
4-Methoxy-2,3,5-trimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, with the CAS number 895807-65-5, is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a piperidine ring, and a pyridazine ring. Its molecular formula is with a molecular weight of 466.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O3S |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 895807-65-5 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Properties
Studies have shown that this compound displays significant antimicrobial activity against various bacterial strains. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated potent inhibitory effects.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the growth of several cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.
3. Kinase Inhibition
Preliminary research suggests that this compound may act as a kinase inhibitor. Kinases play crucial roles in cell signaling and regulation; thus, inhibiting their activity can have significant therapeutic implications in cancer treatment.
The biological activity of the compound is thought to arise from its ability to interact with specific molecular targets:
Enzyme Inhibition
The sulfonamide moiety may facilitate binding to enzymes involved in critical metabolic pathways, thereby inhibiting their function.
Receptor Interaction
The piperidine and pyridazine rings may allow the compound to bind to cellular receptors, altering signal transduction pathways that regulate cell growth and survival.
Gene Expression Modulation
Research indicates that the compound could affect the expression of genes associated with apoptosis and cell proliferation, further contributing to its anticancer effects.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against MRSA. Results showed an IC50 value indicating potent antimicrobial activity compared to standard antibiotics .
- Cancer Cell Line Study : Research conducted at a leading cancer research institute assessed the effects on various cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited significant cytotoxicity with an IC50 in the low micromolar range .
- Kinase Activity Study : A pharmacological study demonstrated that this compound inhibits specific kinases involved in tumorigenesis, suggesting its potential as a therapeutic agent in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
